Cafestol acetate

Catalog No.
S568429
CAS No.
81760-48-7
M.F
C22H30O4
M. Wt
358.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cafestol acetate

CAS Number

81760-48-7

Product Name

Cafestol acetate

IUPAC Name

(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methyl acetate

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h7,10,15,17,19,24H,3-6,8-9,11-13H2,1-2H3

InChI Key

PTGGVIKFNQSFBY-UHFFFAOYSA-N

SMILES

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O

Synonyms

cafestol acetate

Canonical SMILES

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O

Anti-cancer properties

Studies suggest cafestol acetate may possess anti-cancer properties. Research has shown it can inhibit the proliferation and migration of various cancer cell lines, including prostate, renal, and colorectal cancer, through mechanisms like inducing apoptosis (programmed cell death) and suppressing cell growth [, , ].

Chemopreventive effects

Cafestol acetate might play a role in cancer prevention. Studies indicate it can stimulate the activity of cytochrome P-450 enzymes, which are involved in detoxifying harmful substances in the body, potentially reducing the risk of cancer development [].

Anti-inflammatory activity

Cafestol acetate exhibits anti-inflammatory properties. In studies, it suppressed the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential in managing inflammatory conditions [].

Regulation of cholesterol metabolism

Research suggests cafestol acetate might influence cholesterol levels. It acts as an agonist for farnesoid X receptor (FXR) and pregnane X receptor (PXR), which are involved in regulating cholesterol homeostasis. In animal models, cafestol acetate upregulated the expression of genes involved in cholesterol metabolism [].

Cafestol acetate is a derivative of cafestol, a diterpene (a type of organic molecule with four isoprene units) specific to coffee []. During coffee brewing, cafestol undergoes esterification with acetic acid, forming cafestol acetate []. Research suggests cafestol acetate possesses anti-carcinogenic, anti-inflammatory, and other biological activities, making it a subject of ongoing scientific exploration [, ].


Molecular Structure Analysis

Cafestol acetate has a complex molecular structure with a hydrocarbon backbone and functional groups. The core structure is a tetracyclic ring system characteristic of diterpenes []. A hydroxyl group (OH) is attached to one of the rings, and an acetate group (CH3COO) is esterified to this hydroxyl group, forming cafestol acetate []. This esterification is believed to contribute to the compound's biological properties [].


Chemical Reactions Analysis

The specific reactions involved in the natural synthesis of cafestol acetate in coffee beans are not fully elucidated. However, the esterification reaction between cafestol and acetic acid can be replicated in a laboratory setting [].

Research suggests cafestol acetate may exert its biological effects through various mechanisms. Studies indicate it can:

  • Induce Apoptosis: Cafestol acetate may trigger programmed cell death (apoptosis) in cancer cells, potentially inhibiting tumor growth [, ].
  • Modulate Gene Expression: It might influence the expression of genes involved in inflammation and cell proliferation [].
  • Increase Glutathione Levels: Cafestol acetate may stimulate the production of glutathione, an antioxidant that helps protect cells from damage [].

XLogP3

3.9

Dates

Modify: 2023-08-15

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